1,2,4,6,7-Pentabromo-dibenzofuran
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Overview
Description
1,2,4,6,7-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. This compound is characterized by the presence of five bromine atoms attached to the dibenzofuran core. It has a molecular formula of C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6,7-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product. The scalability of the process is crucial for meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
1,2,4,6,7-Pentabromo-dibenzofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
1,2,4,6,7-Pentabromo-dibenzofuran has several scientific research applications, including:
Environmental Science: It is studied for its potential impact on the environment and its role as a pollutant.
Materials Chemistry: The compound is used in the development of new materials with specific properties, such as flame retardants.
Biological Studies: Research is conducted to understand its biological activity and potential toxic effects.
Industrial Applications: It is used in the synthesis of other brominated compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4,6,7-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This interaction can lead to the activation of specific pathways and the regulation of gene expression. The compound’s effects are mediated through its binding to these targets, which can result in various biological responses .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,7,8-Pentabromo-dibenzofuran
- 2,3,4,7,9-Pentabromo-dibenzofuran
- Polybrominated dibenzo-p-dioxins (PBDDs)
- Polybrominated biphenyls (PBBs)
Uniqueness
1,2,4,6,7-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in materials science and environmental studies. Its specific interactions with molecular targets also differentiate it from other similar compounds .
Properties
CAS No. |
617708-02-8 |
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Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,2,4,6,7-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-5-2-1-4-8-9(16)6(14)3-7(15)12(8)18-11(4)10(5)17/h1-3H |
InChI Key |
FYCPIPVDIYQOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
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